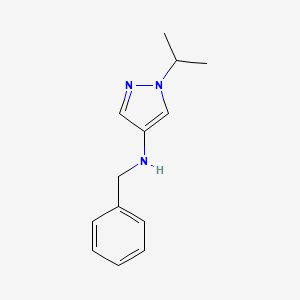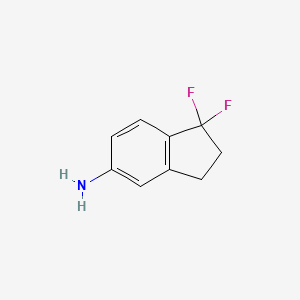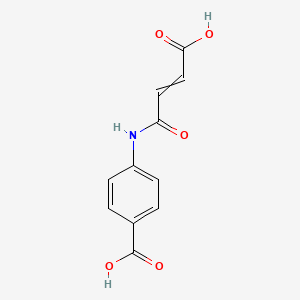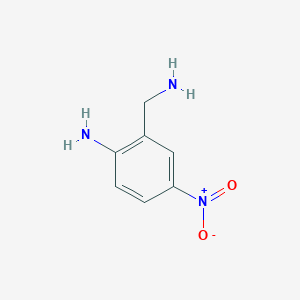
N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and an isopropyl group attached to the nitrogen atom at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The next step involves the benzylation of the pyrazole ring. This can be done by reacting the pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Isopropylation: The final step is the introduction of the isopropyl group. This can be achieved by reacting the benzylated pyrazole with isopropyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the benzyl or isopropyl groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Medicine:
Drug Development: Due to its potential enzyme inhibition properties, it is being explored as a lead compound for the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-benzyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Similar structure but with the isopropyl group at position 3.
N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine: Similar structure but with the isopropyl group at position 5.
N-benzyl-1-(methyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific positioning of the benzyl and isopropyl groups on the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-benzyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-11(2)16-10-13(9-15-16)14-8-12-6-4-3-5-7-12/h3-7,9-11,14H,8H2,1-2H3 |
Clé InChI |
DTJITMQJQZHGTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11727651.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727660.png)
![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)


![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)
![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)
![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
